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Compound of Interest

Compound Name: 2-Chloro-4-fluorobenzoic acid

Cat. No.: B126250 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-4-
fluorobenzoic acid, a compound of interest in drug development and chemical synthesis. The

information is tailored for researchers, scientists, and professionals in the pharmaceutical and

chemical industries, offering detailed data and experimental context.

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 2-Chloro-4-fluorobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data
Parameter Value Reference

Solvent DMSO-d₆ [1]

Frequency 400 MHz [1]

Note: Specific chemical shifts (δ) and coupling constants (J) are best interpreted from the

spectrum provided by the source.

Table 2: ¹³C NMR Spectroscopic Data
Parameter Value Reference

Source ChemicalBook [2]
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Note: A comprehensive list of chemical shifts is available in the referenced spectrum.

Table 3: Infrared (IR) Spectroscopic Data
Technique Source Reference

KBr-Pellet Bruker IFS 85 [3]

ATR-Neat Bruker Tensor 27 FT-IR [3]

Vapor Phase
NIST/EPA Gas-Phase Infrared

Database
[4]

Note: Characteristic absorption bands for functional groups should be identified from the full

spectra available from the cited sources.

Table 4: Mass Spectrometry (MS) Data
Technique Parameter Value Reference

GC-MS Top Peak (m/z) 157 [3]

Electron Ionization Molecular Weight 174.557 [5][6][7]

Electron Ionization Molecular Formula C₇H₄ClFO₂ [5][6][7]

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample

preparation and appropriate instrumental parameters. The following sections detail generalized

experimental methodologies applicable to the analysis of 2-Chloro-4-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of benzoic acid derivatives involves

the following steps:[8][9][10]

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-fluorobenzoic acid in a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][8] The choice of solvent is

crucial to avoid interfering signals.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[8][10]

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz).[1][9]

Data Acquisition: For ¹H NMR, standard acquisition parameters are typically used. For ¹³C

NMR, a proton-decoupled sequence is common to simplify the spectrum to single lines for

each unique carbon environment.

Infrared (IR) Spectroscopy
For solid samples like 2-Chloro-4-fluorobenzoic acid, several preparation techniques can be

employed:

KBr Pellet Method:

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle.[11]

Place the finely ground mixture into a pellet die.

Apply high pressure using a hydraulic press to form a transparent or translucent pellet.[11]

[12]

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.[11]

Nujol Mull Method:

Grind a small amount (5-10 mg) of the sample to a fine powder.[13]

Add a small drop of Nujol (mineral oil) and grind further to create a smooth, transparent

mull.[13][14]

Spread the mull evenly between two IR-transparent salt plates (e.g., KBr or NaCl).[13][14]

Mount the plates in the spectrometer for analysis.

Attenuated Total Reflectance (ATR) Method:
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Ensure the ATR crystal is clean.[11]

Place a small amount of the powdered sample directly onto the ATR crystal.[11]

Apply pressure to ensure good contact between the sample and the crystal.[11]

Acquire the spectrum directly. This method is advantageous due to the minimal sample

preparation required.[14]

Mass Spectrometry (MS)
Electron ionization (EI) coupled with gas chromatography (GC-MS) is a common technique for

the analysis of small organic molecules.

Sample Introduction: A dilute solution of 2-Chloro-4-fluorobenzoic acid in a volatile organic

solvent is injected into the gas chromatograph.

Chromatographic Separation: The sample is vaporized and separated from the solvent and

any impurities on a GC column.

Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion

source, where it is bombarded with high-energy electrons (typically 70 eV), leading to the

formation of a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured, generating a mass spectrum that

provides information about the molecular weight and structure of the compound.

Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a solid organic compound like 2-Chloro-4-fluorobenzoic acid.
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Workflow for Spectroscopic Analysis of 2-Chloro-4-fluorobenzoic Acid
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Caption: Spectroscopic analysis workflow.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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